molecular formula C60H85CoN17O16PS B010916 2-Methylsulfonyladenylcobamide CAS No. 107672-06-0

2-Methylsulfonyladenylcobamide

Cat. No. B010916
M. Wt: 1422.4 g/mol
InChI Key: FQZYBKYVJPBCAD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylsulfonyladenylcobamide, also known as Coenzyme Methylcobalamin, is a form of vitamin B12 that plays an essential role in the human body. It is a coenzyme that is involved in many biological processes, including DNA synthesis, energy production, and nerve function.

Mechanism Of Action

2-Methylsulfonyladenylcobamide acts as a cofactor for several enzymes in the body. It is involved in the conversion of homocysteine to methionine, which is essential for the synthesis of DNA, RNA, and proteins. It also plays a role in the production of myelin, which is a fatty substance that surrounds and protects nerve fibers. Additionally, it is involved in the production of energy by helping to convert carbohydrates into glucose.

Biochemical And Physiological Effects

2-Methylsulfonyladenylcobamide has several biochemical and physiological effects in the body. It helps to maintain healthy nerve function by supporting the production of myelin. It also plays a role in the synthesis of DNA, RNA, and proteins, which are essential for cell growth and repair. Additionally, it is involved in the production of energy, which is necessary for all bodily processes.

Advantages And Limitations For Lab Experiments

2-Methylsulfonyladenylcobamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water, which makes it easy to work with in aqueous solutions. However, there are some limitations to using 2-Methylsulfonyladenylcobamide in lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, it has a short half-life, which means that it may not be suitable for long-term experiments.

Future Directions

There are several future directions for research on 2-Methylsulfonyladenylcobamide. One area of interest is its role in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have a protective effect on nerve cells, which may make it a promising therapeutic agent. Additionally, there is interest in its role in the regulation of homocysteine levels and its potential use in the prevention of heart disease and stroke. Further research is needed to fully understand the potential benefits of 2-Methylsulfonyladenylcobamide in these areas.
Conclusion:
2-Methylsulfonyladenylcobamide is a form of vitamin B12 that plays an essential role in many biological processes. It is involved in DNA synthesis, energy production, and nerve function. It has several biochemical and physiological effects in the body and has been extensively studied for its role in various biological processes. Although there are some limitations to using 2-Methylsulfonyladenylcobamide in lab experiments, it has several advantages and is a promising compound for future research.

Synthesis Methods

2-Methylsulfonyladenylcobamide can be synthesized through a chemical reaction between cyanide, cobalt, and 2-methylsulfonyl-ethanol. The reaction is carried out in a controlled environment, and the resulting compound is purified through a series of steps, including recrystallization and chromatography. The final product is a white crystalline powder that is soluble in water.

Scientific Research Applications

2-Methylsulfonyladenylcobamide has been extensively studied for its role in various biological processes. It has been shown to be involved in DNA synthesis, energy production, and nerve function. It is also a cofactor for the enzyme methionine synthase, which is involved in the metabolism of homocysteine. Elevated levels of homocysteine have been linked to an increased risk of heart disease, stroke, and dementia.

properties

CAS RN

107672-06-0

Product Name

2-Methylsulfonyladenylcobamide

Molecular Formula

C60H85CoN17O16PS

Molecular Weight

1422.4 g/mol

IUPAC Name

[5-(6-amino-2-methylsulfonylpurin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(3+);cyanide

InChI

InChI=1S/C59H87N16O16PS.CN.Co/c1-26(90-92(85,86)91-47-34(24-76)89-53(46(47)84)75-25-68-52-45(75)51(66)72-54(73-52)93(10,87)88)23-67-42(83)17-18-56(6)32(19-39(63)80)50-59(9)58(8,22-41(65)82)31(13-16-38(62)79)44(74-59)28(3)49-57(7,21-40(64)81)29(11-14-36(60)77)33(69-49)20-35-55(4,5)30(12-15-37(61)78)43(70-35)27(2)48(56)71-50;1-2;/h20,25-26,29-32,34,46-47,50,53,76,84H,11-19,21-24H2,1-10H3,(H17,60,61,62,63,64,65,66,67,69,70,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2

InChI Key

FQZYBKYVJPBCAD-UHFFFAOYSA-L

Isomeric SMILES

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)(=O)C)CO.[C-]#N.[Co+3]

SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)(=O)C)CO.[C-]#N.[Co+3]

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=NC(=NC(=C87)N)S(=O)(=O)C)CO.[C-]#N.[Co+3]

synonyms

2-methylsulfonyladenylcobamide
vitamin B 12 factor V

Origin of Product

United States

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